molecular formula C16H14N4S2Zn B12759038 Zinc 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione CAS No. 107370-15-0

Zinc 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione

Cat. No.: B12759038
CAS No.: 107370-15-0
M. Wt: 391.8 g/mol
InChI Key: AAECGGBJSLLYEK-UHFFFAOYSA-L
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Description

. This compound is a zinc salt of 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione, which is a derivative of benzimidazole. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZINC 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione typically involves the reaction of 5-methyl-2-mercaptobenzimidazole with zinc salts. The reaction is carried out under controlled conditions to ensure the formation of the desired zinc salt. The general reaction can be represented as follows:

5-methyl-2-mercaptobenzimidazole+ZnCl2ZINC 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione\text{5-methyl-2-mercaptobenzimidazole} + \text{ZnCl}_2 \rightarrow \text{this compound} 5-methyl-2-mercaptobenzimidazole+ZnCl2​→ZINC 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

ZINC 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield thiols.

Scientific Research Applications

ZINC 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other benzimidazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.

Mechanism of Action

The mechanism of action of ZINC 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential enzymatic processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercaptobenzimidazole
  • 5-Methyl-2-mercaptobenzimidazole
  • Benzimidazole-2-thione

Uniqueness

ZINC 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione is unique due to its zinc salt form, which enhances its stability and biological activity compared to its parent compounds. The presence of the zinc ion can also facilitate its use in coordination chemistry and industrial applications.

Properties

CAS No.

107370-15-0

Molecular Formula

C16H14N4S2Zn

Molecular Weight

391.8 g/mol

IUPAC Name

zinc;6-methyl-1H-benzimidazole-2-thiolate

InChI

InChI=1S/2C8H8N2S.Zn/c2*1-5-2-3-6-7(4-5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2

InChI Key

AAECGGBJSLLYEK-UHFFFAOYSA-L

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)[S-].CC1=CC2=C(C=C1)N=C(N2)[S-].[Zn+2]

Origin of Product

United States

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